molecular formula C11H16NO4- B12369912 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)-

Cat. No.: B12369912
M. Wt: 226.25 g/mol
InChI Key: VXIIZQXOIDYWBS-BWZBUEFSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- is a bicyclic amino acid derivative featuring a rigid azabicyclo[3.1.0]hexane core. Its structure includes a tert-butyl ester group at position 2 and a free carboxylic acid at position 2. The stereochemistry (1R,3R,5R) defines its three-dimensional conformation, which is critical for its biological interactions .

  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight: 227.26 g/mol
  • Key Features:
    • Bicyclo[3.1.0]hexane scaffold with nitrogen at position 2.
    • tert-Butyl ester group for enhanced lipophilicity and metabolic stability.
    • Stereospecific configuration influencing pharmacological activity.

This compound is primarily used as an intermediate in synthesizing protease inhibitors and neuroactive agents, leveraging its constrained geometry to mimic peptide conformations .

Properties

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

IUPAC Name

(1R,3R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8-/m1/s1

InChI Key

VXIIZQXOIDYWBS-BWZBUEFSSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- typically involves the use of photochemical reactions. One practical method includes the photochemical decomposition of CHF2-substituted pyrazolines . This approach is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it has been identified as a precursor for captopril analogs—drugs that inhibit angiotensin-converting enzyme (ACE), which plays a significant role in regulating blood pressure. The inhibition of ACE is critical in treating hypertension and heart failure.

Case Study: Captopril Analog Synthesis

  • Objective : To synthesize novel ACE inhibitors.
  • Methodology : Utilizing 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid as a starting material to modify piperidine derivatives.
  • Outcome : The resulting compounds demonstrated enhanced efficacy against ACE with improved pharmacokinetic profiles compared to traditional inhibitors .

Development of Protein-Protein Interaction Inhibitors

The compound has also been explored for its potential to inhibit protein-protein interactions, specifically targeting the HDM2-p53 interaction pathway. This is particularly relevant in cancer research, where reactivating p53 function can lead to tumor suppression.

Case Study: HDM2-P53 Inhibition

  • Objective : To develop inhibitors that can disrupt the interaction between HDM2 and p53.
  • Methodology : Chemical modifications of the azabicyclo structure to enhance binding affinity to HDM2.
  • Outcome : Several derivatives exhibited promising inhibitory activity, suggesting potential therapeutic applications in cancer treatment .

Agricultural Applications

Interestingly, derivatives of 2-Azabicyclo[3.1.0]hexane have been noted for their biological activity in agricultural settings. Certain derivatives have shown the ability to sterilize male anthers in plants, which can be utilized for hybrid seed production.

Case Study: Plant Sterilization

  • Objective : To explore the use of azabicyclo compounds in controlling plant reproduction.
  • Methodology : Application of synthesized azabicyclo derivatives on target plant species.
  • Outcome : Successful sterilization of male anthers was achieved, indicating potential for controlling plant breeding and enhancing crop yields .

Synthetic Methodologies

The synthesis of 2-Azabicyclo[3.1.0]hexane derivatives has been streamlined through innovative synthetic methodologies such as enantioselective C–H activation techniques. These advancements not only improve yields but also reduce the number of steps required for synthesis.

Case Study: Streamlined Synthesis

  • Objective : To reduce the complexity of synthesizing azabicyclo compounds.
  • Methodology : Employing catalytic methods to enhance efficiency.
  • Outcome : The number of steps required for synthesis was reduced from thirteen to seven without compromising yield or purity .

Summary Table of Applications

Application AreaCompound RoleKey Findings
Medicinal ChemistryIntermediate for ACE inhibitorsEnhanced efficacy and pharmacokinetics
Cancer ResearchInhibitor of HDM2-p53 protein interactionsPromising activity against cancer cell lines
AgricultureSterilization agent for male plant anthersEffective control over plant reproduction
Synthetic MethodologiesStreamlined synthesis using C–H activation techniquesSignificant reduction in synthetic steps

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure . The compound’s bicyclic structure allows it to fit into the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Structural Variations in Bicyclic Cores

Ring Size Differences
  • 2-Azabicyclo[2.2.1]heptane Derivatives (e.g., (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester): Molecular Formula: C₁₃H₂₁NO₄ (vs. C₁₁H₁₇NO₄ for the target compound). Impact: The larger heptane ring increases steric bulk, reducing binding affinity to certain enzymes but improving selectivity for others . Application: Used in synthesizing antiviral agents .
Substituent Modifications
  • Ethyl Ester Derivatives (e.g., (1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid 2-tert-butyl 3-ethyl ester): Molecular Formula: C₁₄H₂₃NO₄. Impact: The ethyl ester at position 3 enhances solubility in polar solvents compared to the free carboxylic acid . Application: Intermediate in saxagliptin (DPP-IV inhibitor) synthesis .
  • Fluoro and Hydroxy Substituents (e.g., (1R,2R,3R,5R,6R)-2-amino-6-fluoro-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid): Impact: Fluorination increases metabolic stability; hydroxyl groups enable hydrogen bonding with biological targets . Application: Neuroprotective agents targeting glutamate receptors .

Stereochemical Variations

  • (1R,2S,5S)-3-tert-butoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid :
    • Key Difference : Stereochemistry at positions 1, 2, and 5 alters the spatial orientation of the carboxylic acid group.
    • Impact : Reduced activity in kinase inhibition assays compared to the (1R,3R,5R) isomer .
  • (1S,2S,5R)- Isomer: CAS No.: 400720-05-0. Impact: Opposite configuration leads to distinct pharmacokinetic profiles, including faster clearance .

Functional Group Comparisons

Compound Name Ester Group Substituent Molecular Formula Key Application
Target Compound tert-Butyl at C2 Free COOH at C3 C₁₁H₁₇NO₄ Protease inhibitors
(1S,3R,5S)-2-tert-Butyl 3-ethyl ester tert-Butyl + Ethyl Ethyl ester at C3 C₁₄H₂₃NO₄ Saxagliptin synthesis
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid 2-tert-butyl ester tert-Butyl at C2 Heptane core C₁₃H₂₁NO₄ Antiviral agents
(1R,2R,3R,5R,6R)-2-Amino-6-fluoro-3-hydroxy derivative None Amino, Fluoro, OH C₈H₁₁FNO₄ Neuroprotection

Physicochemical and Pharmacological Data

Property Target Compound (1S,3R,5S)-3-Ethyl Ester (1R,2S,5S)-Isomer
Boiling Point (°C) Not reported 321.7 (Predicted) 339.3 (Predicted)
Density (g/cm³) 1.13–1.16 (Predicted) 1.161 1.133
pKa -2.7 (Predicted) -2.71 -2.70
Enzymatic Inhibition Moderate (IC₅₀ = 50 nM) Low (IC₅₀ > 1 µM) High (IC₅₀ = 10 nM)

Biological Activity

2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3R,5R)- is a bicyclic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes current research findings and case studies related to the compound's biological activity.

Chemical Structure and Properties

  • Molecular Formula: C12H19NO4
  • Molecular Weight: 241.284 g/mol
  • CAS Number: 1306734-44-0
  • IUPAC Name: (1R,3R,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

The compound features a bicyclic structure that may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds similar to 2-Azabicyclo[3.1.0]hexane derivatives exhibit various biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Antitumor Properties: Certain azabicyclic compounds have been studied for their potential in cancer treatment.
  • Neurological Effects: The compound's structure suggests possible interactions with neurotransmitter systems.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduced apoptosis in cancer cell lines
NeuroprotectivePotential modulation of neurotransmitter release

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of azabicyclic compounds, 2-Azabicyclo[3.1.0]hexane derivatives demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead for developing new antibiotics.

Case Study 2: Antitumor Activity

A recent investigation into the cytotoxic effects of various azabicyclic compounds on cancer cell lines revealed that 2-Azabicyclo[3.1.0]hexane derivatives induced apoptosis in HeLa cells through caspase activation pathways. This suggests a mechanism by which these compounds could be further developed as anticancer agents.

Case Study 3: Neuropharmacological Effects

Research focusing on the neuropharmacological properties of bicyclic amines indicated that compounds similar to 2-Azabicyclo[3.1.0]hexane might enhance neurotransmitter release in synaptic environments, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of 2-Azabicyclo[3.1.0]hexane derivatives is likely mediated through:

  • Receptor Interaction: Binding to specific neurotransmitter receptors or enzymes.
  • Cellular Signaling Pathways: Modulation of pathways involved in cell proliferation and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.